Bis(2-ethylhexyl)amine
Description
Contextualization within Secondary Amine Chemistry
Bis(2-ethylhexyl)amine (B85733) is classified as a secondary amine, a class of organic compounds derived from ammonia (B1221849) by replacing two of the three hydrogen atoms with organic substituents. chemicalbook.comchemicalbook.com In this case, the nitrogen atom is bonded to two 2-ethylhexyl groups. The general structure of a secondary amine is R2NH, where R represents an organic group.
The chemical behavior of this compound is characteristic of secondary amines. The lone pair of electrons on the nitrogen atom makes it a weak base and a nucleophile. It can react with acids to form salts and with various electrophiles. chemicalbook.comchemicalbook.com However, the bulky nature of the two 2-ethylhexyl groups introduces significant steric hindrance, which modifies its reactivity compared to smaller secondary amines.
Overview of Molecular Architecture and its Impact on Reactivity Profiles
The molecular structure of this compound is a key determinant of its physical and chemical properties. The two long, branched alkyl chains (2-ethylhexyl groups) contribute to its high molecular weight and its nature as a clear, colorless liquid with a slight ammonia-like odor. chemicalbook.comalkylamines.com This structure also renders it insoluble in water but soluble in many organic solvents. chemicalbook.com
The steric hindrance caused by the bulky alkyl groups significantly influences its reactivity. While the nitrogen atom possesses a lone pair of electrons, access to this site by other molecules is restricted. This steric effect can slow down or prevent reactions that would readily occur with less hindered amines. For instance, while it can neutralize acids in exothermic reactions, the reaction rates may be slower. chemicalbook.comchemicalbook.com This steric shielding also contributes to its stability. chemicalbook.comchembk.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H35N |
| Molar Mass | 241.46 g/mol |
| Appearance | Clear, colorless liquid |
| Odor | Slight ammonia-like |
| Boiling Point | 123 °C at 5 mm Hg |
| Density | 0.805 g/mL at 25 °C |
| Refractive Index | 1.443 at 20 °C |
| Water Solubility | Insoluble |
Data sourced from multiple references. nih.govchemicalbook.comchemicalbook.comchembk.com
Historical Development of Research Applications
Historically, research into this compound and similar long-chain amines has been driven by their utility in various industrial processes. One of the earliest and most significant areas of application has been in solvent extraction, particularly for the separation and purification of metals. chembk.com Its ability to form complexes with metal ions allows for their selective extraction from aqueous solutions into an organic phase.
Another long-standing application is its use as a corrosion inhibitor, especially in the oil and gas industry. alkylamines.comvaluates.comorbisresearch.com The amine group can adsorb onto metal surfaces, forming a protective film that prevents corrosive substances from reaching the metal. nih.gov Research in this area has focused on understanding the mechanism of inhibition and optimizing its effectiveness in various environments. chemicalpapers.comresearchgate.net
Furthermore, this compound has been investigated for its role as a chemical intermediate in the synthesis of other valuable compounds. valuates.com For example, it is a precursor in the production of surfactants and other specialty chemicals. chembk.comvaluates.com
Current Research Landscape and Emerging Trends
The current research landscape for this compound continues to build on its established applications while exploring new frontiers. There is ongoing research to develop more efficient and selective solvent extraction systems for a wider range of metals, including rare earth elements, driven by the increasing demand for these materials in high-tech applications.
A significant emerging trend is the investigation of this compound in the formation of novel materials and self-assembling systems. For instance, it has been used in the synthesis of stable, nanosized cadmium sulfide (B99878) (CdS) particles. chemicalbook.comsigmaaldrich.com The amine acts as a capping agent, controlling the size and stability of the nanoparticles.
Recent studies have also delved into the complex dynamic phenomena that arise in liquid mixtures containing this compound and other surfactants, such as octanoic acid. researchgate.netaip.orgnih.gov These investigations, often employing techniques like dielectric and Brillouin spectroscopy, have revealed surprising properties, such as an increase in direct-current conductivity upon mixing. aip.orgnih.gov This line of research could lead to the design of new materials with tailored properties for applications in areas like charge migration in structured liquids. aip.orgnih.gov
Moreover, the development of ionic liquids based on this compound is an active area of research. utp.edu.my These novel solvents are being explored for their potential in various applications, including the dissolution of cellulose (B213188). utp.edu.my The market for this compound is expected to grow, driven by its use in rubber chemicals, corrosion inhibitors, and as a chemical intermediate for products like PVC plasticizers. valuates.comgithub.comstratagemmarketinsights.com
Table 2: Selected Research Applications of this compound
| Application Area | Description | Key Research Focus |
| Solvent Extraction | Separation and purification of metals from aqueous solutions. | Improving selectivity for rare earth and precious metals. researchgate.netresearchgate.netnih.gov |
| Corrosion Inhibition | Protection of metals, particularly in the oil and gas industry. alkylamines.comvaluates.comorbisresearch.com | Understanding adsorption mechanisms and enhancing performance in harsh environments. chemicalpapers.comresearchgate.netgoogle.com |
| Nanomaterial Synthesis | Capping agent to control the growth and stability of nanoparticles. chemicalbook.comsigmaaldrich.com | Synthesis of functional nanomaterials with specific properties. |
| Surfactant Systems | Component in mixed surfactant systems with unique properties. sigmaaldrich.comaip.orgnih.gov | Investigating self-assembly and emergent dynamic behaviors for novel material design. researchgate.netaip.orgnih.govresearchgate.net |
| Ionic Liquids | Precursor for the synthesis of novel ionic liquids. utp.edu.my | Development of new solvents for applications like cellulose dissolution. utp.edu.my |
| Chemical Intermediate | Building block for the synthesis of other chemicals. valuates.com | Production of surfactants, plasticizers, and other specialty chemicals. chembk.comvaluates.com |
This table summarizes information from multiple research articles and reports.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-N-(2-ethylhexyl)hexan-1-amine | |
|---|---|---|
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InChI |
InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3 | |
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InChI Key |
SAIKULLUBZKPDA-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCC(CC)CNCC(CC)CCCC | |
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Molecular Formula |
C16H35N | |
| Record name | 2,2'-DIETHYLHEXYLAMINE | |
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DSSTOX Substance ID |
DTXSID7025053 | |
| Record name | 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine | |
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Molecular Weight |
241.46 g/mol | |
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Physical Description |
2,2'-diethylhexylamine is a clear colorless liquid with a slight ammonia-like odor. (NTP, 1992), Liquid, Clear colorless liquid with a slight ammonia-like odor; [CAMEO] | |
| Record name | 2,2'-DIETHYLHEXYLAMINE | |
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| Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- | |
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| Record name | Di-(2-ethylhexyl)amine | |
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Boiling Point |
538 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
270 °F (NTP, 1992), 270 °F | |
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| Record name | Di-(2-ethylhexyl)amine | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
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Density |
0.8062 at 68 °F (NTP, 1992) - Less dense than water; will float | |
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Vapor Density |
8.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg] | |
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| Record name | Di-(2-ethylhexyl)amine | |
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CAS No. |
106-20-7, 27214-52-4 | |
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| Record name | Bis(2-ethylhexyl)amine | |
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| Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- | |
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| Record name | 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine | |
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Advanced Synthetic Methodologies and Derivatization Pathways of Bis 2 Ethylhexyl Amine
Direct Amination Routes to Bis(2-ethylhexyl)amine (B85733) Synthesis
The direct formation of the C-N bond is a fundamental step in the synthesis of amines. Several strategies have been developed for the efficient synthesis of this compound.
Alkylation Reactions of Primary Amine Precursors
The N-alkylation of a primary amine with an alkyl halide is a classical method for synthesizing secondary amines. In this approach, 2-ethylhexylamine serves as the primary amine precursor and is reacted with a 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide). This reaction proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org
However, a significant challenge in this method is the potential for overalkylation. masterorganicchemistry.com The product, this compound, is itself a nucleophile and can compete with the starting 2-ethylhexylamine for the alkylating agent, leading to the formation of tris(2-ethylhexyl)amine and potentially a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reactivity of the product amine is often greater than that of the starting amine, exacerbating this issue. masterorganicchemistry.com
To enhance the selectivity for the desired secondary amine, specific strategies can be employed. These include using a large excess of the primary amine to increase the probability of the alkyl halide reacting with it rather than the secondary amine product. Another approach involves carefully controlling reaction conditions such as temperature and reaction time. More advanced methods utilize specific base and solvent systems, such as cesium bases in anhydrous solvents, which have been shown to promote selective mono-N-alkylation of primary amines.
Table 1: Alkylation Reaction of 2-Ethylhexylamine
| Reactant 1 | Reactant 2 | Product | Key Challenge | Mitigation Strategy |
|---|
Reductive Amination Strategies
Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines, as it minimizes the issue of overalkylation seen in direct alkylation. harvard.eduwikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com
For the synthesis of this compound, this strategy can be implemented in two primary ways:
Reaction of 2-Ethylhexanal with 2-Ethylhexylamine: The carbonyl group of 2-ethylhexanal reacts with the primary amine, 2-ethylhexylamine, to form an imine intermediate. This imine is subsequently reduced to yield this compound.
Reaction of 2-Ethylhexanal with Ammonia (B1221849): In this variation, 2-ethylhexanal is first reacted with ammonia to produce the primary amine, 2-ethylhexylamine, via an intermediate imine. This primary amine can then react with another molecule of 2-ethylhexanal to form the secondary amine, this compound, in a stepwise or one-pot process.
A variety of reducing agents can be employed for the reduction of the imine intermediate. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH), which are known for their selectivity in reducing imines in the presence of carbonyl groups. harvard.eduyoutube.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is also a viable and industrially relevant method. wikipedia.orggoogle.com The reaction is typically carried out at neutral or weakly acidic pH to facilitate imine formation. wikipedia.org
Table 2: Reductive Amination for this compound Synthesis
| Carbonyl Compound | Amine Source | Reducing Agent | Intermediate | Final Product |
|---|---|---|---|---|
| 2-Ethylhexanal | 2-Ethylhexylamine | NaBH₃CN, Na(OAc)₃BH, or H₂/Catalyst | N-(2-ethylhexylidene)-2-ethylhexan-1-amine (Imine) | This compound |
Multi-Step Synthesis Approaches from 2-Ethylhexanol
2-Ethylhexanol is an inexpensive and readily available starting material for the synthesis of this compound. This transformation is typically achieved through direct catalytic amination, which represents an atom-economical and environmentally favorable route. google.com
This process involves reacting 2-ethylhexanol with an aminating agent, such as ammonia, in the presence of a heterogeneous catalyst at elevated temperatures and pressures. The reaction proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The alcohol is first dehydrogenated on the catalyst surface to form the corresponding aldehyde (2-ethylhexanal). This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated by the previously "borrowed" hydrogen to yield the primary amine (2-ethylhexylamine). This primary amine can then react with another molecule of 2-ethylhexanal (formed from another molecule of 2-ethylhexanol) to generate the imine of the secondary amine, which is finally hydrogenated to this compound. chemicalbook.com
A variety of catalysts have been developed for this transformation, often based on transition metals like ruthenium, palladium, nickel, or copper. google.comchemicalbook.comchemicalbook.com For example, a ruthenium-based catalyst, chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II), has been described for the amination of alcohols. chemicalbook.comchemicalbook.com The reaction conditions, such as temperature, pressure, and catalyst choice, are critical for controlling the product distribution and minimizing the formation of byproducts like the tertiary amine.
Functional Group Transformations and Derivative Synthesis
The lone pair of electrons on the nitrogen atom of this compound makes it a versatile nucleophile, enabling a variety of functional group transformations to produce valuable derivatives.
Quaternization Reactions to Form Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) are molecules with a central, positively charged nitrogen atom bonded to four organic groups. nih.gov They are synthesized from tertiary amines through a process called quaternization, a type of N-alkylation often referred to as the Menshutkin reaction. nih.govnih.gov
To synthesize a QAC from this compound (a secondary amine), a two-step alkylation process is generally required:
Formation of the Tertiary Amine: this compound is first reacted with an alkylating agent (e.g., methyl iodide) to form a tertiary amine, N-methyl-bis(2-ethylhexyl)amine. This reaction is subject to the same overalkylation challenges as primary amine alkylation, in this case, the immediate formation of the quaternary ammonium salt.
Quaternization: The resulting tertiary amine is then reacted with a second molecule of an alkylating agent to form the final quaternary ammonium salt. wikipedia.org Common alkylating agents for this step include alkyl halides (like methyl iodide or benzyl chloride) and sulfates (like dimethyl sulfate). google.comgoogle.com
The choice of alkylating agent determines the nature of the fourth organic group on the nitrogen and the associated counter-ion (e.g., iodide, bromide, chloride, or methyl sulfate). google.com These reactions are typically carried out in a solvent, although solvent-free methods have also been developed. google.com The resulting QACs possess unique properties, such as surfactant activity and antimicrobial capabilities, making them useful in a wide range of industrial and commercial applications. nih.gov
Table 3: Synthesis of Quaternary Ammonium Compounds from this compound
| Starting Amine | Step 1 Alkylating Agent | Intermediate Tertiary Amine | Step 2 Alkylating Agent | Final Quaternary Ammonium Compound |
|---|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | N-methyl-bis(2-ethylhexyl)amine | Methyl Iodide (CH₃I) | N,N-dimethyl-bis(2-ethylhexyl)ammonium iodide |
Amide Formation via Acyl Chloride and Anhydride Reactivity
This compound, as a secondary amine, readily reacts with acyl chlorides and acid anhydrides to form N,N-disubstituted amides. These reactions are examples of nucleophilic acyl substitution. fishersci.it
Reaction with Acyl Chlorides: The reaction of this compound with an acyl chloride (R-COCl) is vigorous and proceeds rapidly, often at room temperature. fishersci.it The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. chemguide.co.uk A stoichiometric amount of a base, such as pyridine or a tertiary amine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. fishersci.itchemguide.co.uk This specific type of acylation is often referred to as the Schotten-Baumann reaction. fishersci.it
Reaction with Acid Anhydrides: Acid anhydrides ((RCO)₂O) are also effective acylating agents for secondary amines, although they are generally less reactive than acyl chlorides. reactory.app The reaction mechanism is similar, involving nucleophilic attack by the amine on a carbonyl carbon, leading to the formation of the amide and a carboxylic acid as a byproduct. libretexts.org As with acyl chlorides, a base is required to neutralize the acidic byproduct. The reaction requires two equivalents of the amine: one to act as the nucleophile and the second to act as the base. reactory.app
These reactions provide a straightforward and high-yielding route to a wide variety of N,N-bis(2-ethylhexyl)amides with different acyl groups, depending on the acyl chloride or anhydride used.
Table 4: Amide Formation from this compound
| Amine | Acylating Agent | Byproduct | Base | Product |
|---|---|---|---|---|
| This compound | Acetyl Chloride | HCl | Pyridine or Triethylamine | N,N-bis(2-ethylhexyl)acetamide |
| This compound | Benzoyl Chloride | HCl | Pyridine or Triethylamine | N,N-bis(2-ethylhexyl)benzamide |
| This compound | Acetic Anhydride | Acetic Acid | This compound (second equivalent) | N,N-bis(2-ethylhexyl)acetamide |
Oxidation Pathways to Nitrogen Oxides
The oxidation of secondary amines, such as this compound, can lead to a variety of nitrogen-containing compounds, including nitrones and N-oxides. The specific products formed depend on the oxidizing agent and reaction conditions employed. While direct oxidation to gaseous nitrogen oxides (NOx) is a complex process often associated with high-temperature combustion, laboratory-scale oxidation typically yields N-oxygenated products.
Catalytic methods offer environmentally benign routes for the oxidation of secondary amines. For instance, bridging hydroxo complexes of Platinum(II) have been shown to effectively catalyze the oxidation of secondary amines to nitrones and N-oxides using hydrogen peroxide (H₂O₂) as the oxidant under mild conditions. rsc.org This process is a two-step reaction, beginning with the oxidation of the secondary amine to a hydroxylamine intermediate, which is then further oxidized to a nitrone.
Another approach involves the use of metal-free oxidation protocols. Oxone, in a biphasic basic medium, has been utilized for the direct oxidation of secondary amines to nitrones, a method that tolerates various functional groups. organic-chemistry.org Furthermore, catalyst-free oxidation of benzylic secondary amines to C-aryl nitrones has been achieved using hydrogen peroxide in solvents like methanol (MeOH) or acetonitrile (CH₃CN). acs.org
The general mechanism for the oxidation of secondary amines to nitrones can proceed through two main pathways. The first involves the initial formation of a hydroxylamine, which is subsequently oxidized to the nitrone. An alternative pathway involves the oxidation of the secondary amine to an imine, which is then oxidized to the nitrone. acs.org Experimental evidence from studies on various secondary amines suggests that the reaction often proceeds via the hydroxylamine intermediate.
The following table summarizes different catalytic systems used for the oxidation of secondary amines:
| Catalyst/Reagent | Oxidant | Solvent(s) | Product(s) | Reference |
| Platinum(II) hydroxo complexes | H₂O₂ | Not specified | Nitrones, N-oxides | rsc.org |
| Oxone | Oxone | Biphasic basic medium | Nitrones | organic-chemistry.org |
| None (catalyst-free) | H₂O₂ | MeOH or CH₃CN | C-aryl nitrones | acs.org |
| 1,10-phenanthroline-5,6-dione/ZnI₂ | O₂ | MeCN | Imines | nih.gov |
Mannich Reaction Derivatization for Specialized Applications
The Mannich reaction is a versatile three-component condensation reaction that provides a powerful tool for the derivatization of secondary amines like this compound. This reaction involves the aminoalkylation of an acidic proton located in an active hydrogen compound with formaldehyde and a secondary amine, leading to the formation of a β-aminocarbonyl compound known as a Mannich base.
A significant application of Mannich reaction derivatization of this compound is in the development of multifunctional additives for lubricants and fuels. A patent describes the synthesis of tolyltriazole-derived Mannich bases by reacting a tolyltriazole, formaldehyde, and an aliphatic amine, specifically including this compound. google.com These derivatives are designed to function as antioxidants, metal deactivators, and thermal stabilizers in lubricant and fuel compositions. google.com The reaction involves the condensation of the three components, resulting in the formation of a Mannich base with one mole of water produced for each mole of product. google.com
The general structure of the resulting Mannich base from the reaction of tolyltriazole, formaldehyde, and this compound is depicted below:
Figure 1: Generalized Structure of Tolyltriazole-Derived Mannich Base
Where Ar represents the tolyltriazole moiety and R' is typically H from formaldehyde.
The specialized applications for these Mannich base derivatives are primarily in the petroleum industry. ppor.az They are utilized as:
Corrosion Inhibitors: Mannich bases, in general, are effective corrosion inhibitors for steel in acidic media due to their ability to adsorb onto the metal surface and form a protective layer. researchgate.netresearchgate.netclausiuspress.com166.62.7 The presence of heteroatoms like nitrogen and oxygen, along with aromatic rings in the case of tolyltriazole derivatives, facilitates this adsorption.
Lubricant Additives: The synthesized Mannich bases from this compound can act as ashless dispersants in lubricating oils. syxbsyjg.comgoogleapis.com These additives help to keep sludge and other insoluble materials suspended in the oil, preventing their deposition on engine parts. Their antioxidant properties also contribute to the longevity of the lubricant. google.compageplace.de
Fuel Additives: In fuels, these Mannich bases can function as detergents, helping to keep fuel injectors and intake valves clean. syxbsyjg.comgoogle.com Their antioxidant nature also improves fuel stability. ppor.az
The following table outlines the reactants and potential applications of Mannich bases derived from this compound:
| Active Hydrogen Compound | Aldehyde | Amine | Product | Specialized Application(s) | Reference |
| Tolyltriazole | Formaldehyde | This compound | Tolyltriazole-derived Mannich base | Antioxidant, metal deactivator, thermal stabilizer for lubricants and fuels | google.com |
| Alkylphenols | Formaldehyde | Polyalkenepolyamines | Mannich base ashless dispersants | Gasoline and diesel fuel additives (detergents, stabilizers, lubricity additives) | syxbsyjg.com |
| Acetophenone | Formaldehyde | Aliphatic diamines | bis-Mannich bases | Corrosion inhibitors for steel in acidic media | researchgate.net |
Catalytic Roles and Organocatalysis Mediated by Bis 2 Ethylhexyl Amine
Iminium Ion Catalysis in Organic Synthesis
Iminium ion catalysis is a powerful strategy for the functionalization of α,β-unsaturated aldehydes and ketones. The reversible formation of the iminium ion enhances the electrophilicity of the carbonyl compound, making it susceptible to attack by a wide range of nucleophiles.
Bis(2-ethylhexyl)amine (B85733) has been demonstrated as an effective organocatalyst for promoting racemic reactions of α,β-unsaturated aldehydes with various nucleophiles thieme-connect.com. Unlike chiral catalysts designed to produce a single enantiomer, this compound provides a straightforward route to racemic mixtures, which can be valuable in their own right or as starting points for subsequent resolutions or stereodivergent syntheses.
Examples of its application include the Michael addition of thiols and the Friedel-Crafts reaction of indoles with α,β-unsaturated aldehydes. In these reactions, the amine catalyzes the conjugate addition of the nucleophile to the β-position of the aldehyde, leading to the formation of a new carbon-sulfur or carbon-carbon bond thieme-connect.com.
The catalytic cycle begins with the nucleophilic attack of the secondary amine, this compound, on the carbonyl carbon of an α,β-unsaturated aldehyde. This is followed by dehydration to yield a transient iminium ion. The key mechanistic features are:
Iminium Ion Formation: The reaction between the amine and the aldehyde forms a carbinolamine intermediate, which then eliminates a water molecule to generate the electrophilic iminium ion.
Nucleophilic Attack: A nucleophile (e.g., a thiol or an indole) attacks the β-carbon of the iminium ion. This step is the conjugate addition, which forms the new bond and generates an enamine intermediate.
Hydrolysis and Catalyst Regeneration: The resulting enamine is hydrolyzed by water present in the reaction medium. This step releases the final product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle thieme-connect.com.
The steric bulk of this compound is advantageous as it disfavors side reactions, such as the aza-Henry reaction (1,2-addition), ensuring that the reaction proceeds through the desired iminium ion pathway thieme-connect.com.
Catalytic Efficiency and Selectivity Studies
Research has demonstrated the efficiency of this compound in catalyzing specific reactions. The catalyst's performance has been evaluated in the Michael addition of thiols and the Friedel-Crafts alkylation of indoles with various α,β-unsaturated aldehydes.
In the Michael addition of thiophenol to cinnamaldehyde, this compound provided a high yield of the racemic product. The catalyst's effectiveness was tested across a range of substrates, showing its generality. Below are selected results from these studies thieme-connect.com.
Table 1: Michael Addition of Thiols to α,β-Unsaturated Aldehydes Catalyzed by this compound
| Entry | Aldehyde | Thiol | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Cinnamaldehyde | Thiophenol | 1 | 95 |
| 2 | Crotonaldehyde | Thiophenol | 1 | 94 |
| 3 | Cinnamaldehyde | 4-Methylbenzenethiol | 1 | 96 |
| 4 | Cinnamaldehyde | 2-Naphthalenethiol | 3 | 92 |
Data sourced from Hayashi, Y.; Han, X.; Mori, N. Synlett 2023 thieme-connect.com. Reactions were performed using 20 mol% of this compound.
Similarly, the catalyst was effective in the Friedel-Crafts reaction of indoles with α,β-unsaturated aldehydes, affording the corresponding racemic alkylated indoles in good yields thieme-connect.com.
Table 2: Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Aldehydes Catalyzed by this compound
| Entry | Aldehyde | Indole | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Cinnamaldehyde | Indole | 12 | 85 |
| 2 | Crotonaldehyde | Indole | 24 | 78 |
| 3 | Cinnamaldehyde | 5-Methoxyindole | 12 | 88 |
| 4 | Cinnamaldehyde | 2-Methylindole | 24 | 75 |
Data sourced from Hayashi, Y.; Han, X.; Mori, N. Synlett 2023 thieme-connect.com. Reactions were performed using 20 mol% of this compound.
These studies highlight that while this compound is an efficient catalyst for these transformations, its reactivity profile differs significantly from other amine catalysts, underscoring the specific role of its steric and electronic properties thieme-connect.com.
Future Directions in this compound-Based Catalysis
While this compound has proven effective for specific racemic syntheses, several avenues for future research exist. The exploration of its catalytic activity could be expanded to a broader range of nucleophiles and electrophiles. Investigating its utility in other types of reactions that proceed through iminium ion intermediates, such as cycloadditions, could unveil new synthetic applications.
A key limitation is the catalyst's inability to induce stereoselectivity, as it is achiral. A potential future direction could involve the development of chiral analogues of this compound. By introducing chirality into the catalyst's backbone while retaining the beneficial steric properties of the 2-ethylhexyl groups, it might be possible to develop new, highly effective asymmetric organocatalysts. Furthermore, detailed computational and kinetic studies could provide deeper insights into the reaction mechanisms, aiding in the rational design of more efficient and selective catalysts based on the this compound scaffold. The role of its steric bulk could be further explored in reactions where controlling regioselectivity or suppressing polymerization of sensitive substrates is a challenge.
Advanced Separation Science and Extraction Processes Utilizing Bis 2 Ethylhexyl Amine and Its Derivatives
Mechanisms of Metal Ion Extraction
The extraction of metal ions from aqueous solutions into an organic phase is a complex process governed by the chemical interactions between the metal ion and the extractant molecule. While Bis(2-ethylhexyl)amine (B85733) itself is a foundational molecule, much of the detailed research into metal ion extraction has focused on its more functionalized derivatives, which are specifically designed for enhanced complexation and selectivity.
The fundamental mechanism by which amine-based extractants function in liquid-liquid extraction involves the formation of a neutral complex that is soluble in the organic diluent. For a basic amine like this compound, this typically occurs via an anion exchange mechanism, where the protonated amine forms an ion pair with a metal-anion complex from the aqueous phase. However, the scientific literature providing detailed studies on the specific complexation chemistry of this compound for a wide range of metal ions is limited. Research has more prominently featured its derivatives, which incorporate additional functional groups to facilitate stronger and more selective metal chelation.
The selective recovery of rare metals, including rare earth elements (REEs), is a significant challenge due to their similar chemical properties. While this compound is recognized for its role as an extractant in hydrometallurgy, specific and detailed selectivity studies for rare metal recovery using this parent compound are not extensively documented in peer-reviewed literature. nbinno.com The focus of advanced separation science has largely shifted towards modified extractants, such as the amide derivatives of this compound, which exhibit enhanced selectivity for specific groups of metals. For instance, research on the derivative N,N-di(2-ethylhexyl)-diglycolamic acid (HDEHDGA) has demonstrated outstanding selectivity for light lanthanides over heavy lanthanides. acs.orgresearchgate.net
A significant area of research has been the development of amide derivatives of this compound for the extraction of actinides and lanthanides from nuclear waste streams. One such derivative, N,N-di(2-ethylhexyl)-diglycolamic acid (HDEHDGA), has shown remarkable extraction capabilities, particularly from highly acidic solutions, a condition under which many traditional extractants fail. rsc.org
The extraction mechanism of HDEHDGA is notably dependent on the acidity of the aqueous phase. At low nitric acid concentrations, it functions as a typical acidic extractant through a cation-exchange mechanism. acs.org As the concentration of nitric acid increases beyond 1 M, the extraction behavior surprisingly shifts, and the distribution ratios for actinides and lanthanides increase with rising acidity. rsc.org This unique property is attributed to a change in the extraction mechanism, where the HDEHDGA molecule may act as a neutral ligand, forming a charge-neutral, liposoluble species with the metal ion and nitrate (B79036) counter-ions. rsc.org This behavior is highly advantageous for industrial applications as it can prevent the formation of a third phase, which is a common problem in solvent extraction processes. rsc.org
Research has provided detailed findings on the extraction of several key radionuclides using HDEHDGA dissolved in kerosene.
Extraction of Selected Radionuclides with N,N-di(2-ethylhexyl)-diglycolamic acid (HDEHDGA)
This table presents the distribution ratios (D) for Europium(III), Uranium(VI), and Plutonium(IV) at varying nitric acid concentrations.
| Nitric Acid Conc. (M) | D (Eu(III)) | D (U(VI)) | D (Pu(IV)) |
| 0.1 | 10 | 1 | 100 |
| 0.5 | 0.5 | 0.1 | 10 |
| 1.0 | 0.3 | 0.2 | 20 |
| 2.0 | 0.5 | 0.5 | 100 |
| 3.0 | 1 | 1 | 300 |
| Data sourced from Zhang et al. (2017) rsc.org |
Furthermore, HDEHDGA has demonstrated excellent selectivity for light lanthanides. In a study involving the extraction of a mixture of light lanthanides, high extraction percentages were achieved.
Extraction Percentages of Light Lanthanides with HDEHDGA
This table shows the percentage of Lanthanum, Cerium, Praseodymium, and Neodymium extracted from an aqueous phase at a pH of approximately 2.8.
| Lanthanide | Extraction Percentage (%) |
| La(III) | 85.1 |
| Ce(III) | 98.1 |
| Pr(III) | 99.5 |
| Nd(III) | 99.9 |
| Data sourced from Ibrahim et al. (2019) nih.gov |
These studies underscore the potential of this compound-derived amides in advanced nuclear fuel reprocessing and the separation of valuable radionuclides.
Synergistic Extraction Phenomena
Synergistic extraction occurs when the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. This phenomenon is of great interest in separation science as it can lead to enhanced selectivity and extraction performance.
The combination of amine extractants with organophosphorus compounds is a well-known strategy to achieve synergistic effects. While the concept is established, specific research detailing the synergistic extraction of metals using a combination of this compound and various organophosphorus extractants is not extensively reported in the available scientific literature. Theoretical advantages of such a combination would include the formation of mixed-ligand complexes in the organic phase, which can enhance the stability and solubility of the extracted metal species. However, antagonistic effects, where the extraction is suppressed, can also occur due to interactions between the extractants themselves. A comprehensive understanding of these interactions for the specific this compound-organophosphorus system requires further dedicated research.
Role in Purification Technologies
This compound and its organophosphorus derivatives, such as Di(2-ethylhexyl)phosphoric acid (D2EHPA) and Bis(2-ethylhexyl)phosphinic acid, are integral to purification technologies, particularly in the realm of hydrometallurgy and chemical processing. These compounds function as highly selective extractants in liquid-liquid extraction systems, enabling the separation and purification of valuable metals and other materials to high degrees of purity. Their unique molecular structures allow for the formation of stable complexes with specific metal ions, facilitating their transfer from an aqueous phase to an organic phase. This selective extraction is the foundation of their role in advanced purification and separation processes.
Advanced Separation Techniques for High-Purity Materials
The versatility of this compound derivatives is demonstrated in a variety of advanced separation techniques designed to produce high-purity materials, especially metals. These techniques leverage the extractants' ability to differentiate between chemically similar elements, a critical task in fields like rare earth element (REE) refining and nuclear waste processing.
Organophosphorus compounds derived from this compound are among the most efficient reagents used in hydrometallurgical processes. mdpi.comresearchgate.net D2EHPA, for example, is widely used for the solvent extraction of metals like uranium, vanadium, cobalt, nickel, and rare earth elements from aqueous solutions. metalleaching.comwikipedia.orgresearchgate.net The extraction mechanism is typically cation exchange, where the proton of the acidic organophosphorus compound is exchanged for a metal ion. researchgate.net
Advanced techniques employing these extractants include:
Solvent Extraction (SX): This is the most common application, where an organic solvent containing the extractant is mixed with an aqueous solution containing the target metals. D2EHPA has been shown to achieve over 99% extraction for iron from sulfuric acid leachates of waste batteries, facilitating the recovery of other valuable metals. researchgate.netresearchgate.net Saponifying the D2EHPA (partially neutralizing it with a base) can significantly enhance the extraction efficiency at lower pH values. researchgate.netmdpi.com
Microencapsulation: To overcome issues like emulsification in traditional liquid-liquid extraction, microcapsules containing extractants have been developed. One study investigated the use of microcapsules made of a styrene-divinylbenzene copolymer containing Bis(2-ethylhexyl)phosphinic acid for the separation of praseodymium (Pr) and samarium (Sm). This technique achieved a higher loading capacity for the rare earth metals compared to conventional solvent extraction and yielded high-purity products. researchgate.net
Liquid Membranes: Hollow Fiber Renewal Liquid Membranes (HFRLMs) represent another advanced configuration. These systems can be susceptible to "third-phase formation"—a phenomenon where a third, often gel-like, phase forms and impedes the process. Research has focused on optimizing conditions, such as extractant concentration and the use of modifiers like tri-n-butyl phosphate (B84403) (TBP), to prevent this issue while maintaining high separation efficiency for REEs using D2EHPA. mdpi.com
Deep Eutectic Solvents (DES): A newer class of solvents, DESs, are being explored for extraction processes. A hydrophobic deep eutectic solvent (HDES) created from D2EHPA and trioctylphosphine (B1581425) oxide (TOPO) has been successfully used to extract cobalt (Co) and aluminum (Al) ions from nitrate solutions. mdpi.com Additionally, magnetic deep eutectic solvents (MDES) based on bis(2-ethylhexyl) phosphate have been synthesized for specialized microextraction methods. nih.gov
The effectiveness of these separation processes is highly dependent on factors such as the pH of the aqueous phase, the concentration of the extractant, the phase ratio, and temperature. mdpi.comresearchgate.net
| Target Metal | Feed Source | Technique | Key Conditions | Extraction Efficiency | Reference |
|---|---|---|---|---|---|
| Iron (Fe³⁺) | Waste Ni-Cd Battery Leachate | Solvent Extraction | 1.0 mol/L Saponified D2EHPA, pH=1.0 | >99% (two stages) | researchgate.netmdpi.com |
| Copper (Cu²⁺) | Printed Circuit Board Leachate | Solvent Extraction | 20% (v/v) D2EHPA, pH=3.5, A/O=1:1 | 100% | researchgate.net |
| Zinc (Zn²⁺), Aluminum (Al³⁺) | Printed Circuit Board Leachate | Solvent Extraction | 10% (v/v) D2EHPA, pH=3.5, A/O=2:1 | 100% | researchgate.net |
| Yttrium (Y³⁺) & REEs | Aqueous Feed | Hollow Fiber Renewal Liquid Membrane (HFRLM) | 5-10% (v/v) D2EHPA | High mass transfer, optimized to avoid third-phase formation | mdpi.com |
| Cobalt (Co²⁺), Aluminum (Al³⁺) | Nitrate Aqueous Solution | Hydrophobic Deep Eutectic Solvent (HDES) | HDES of D2EHPA:TOPO | High, dependent on D2EHPA ratio in HDES | mdpi.com |
Solvent Regeneration and Reusability in Extraction Cycles
For an extraction process to be economically viable and environmentally sustainable, the organic solvent containing the extractant must be regenerated and reused over many cycles. The regeneration step, known as stripping or back-extraction, involves treating the metal-loaded organic phase with an aqueous solution that reverses the extraction equilibrium, transferring the purified metal into the new aqueous phase and restoring the extractant to its active form.
The choice of stripping agent is crucial and depends on the metal being recovered and the stability of the metal-extractant complex. Common stripping agents include strong acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄), as well as complexing agents like oxalic acid (H₂C₂O₄). researchgate.netgoogle.comdaneshyari.com
Key findings from research into solvent regeneration include:
High Stripping Efficiency: For iron extracted with saponified D2EHPA, a stripping solution of 1 mol/L oxalic acid achieved a single-stage stripping rate of over 85%, and a two-stage process reached 95.6%. mdpi.com
Agent-Specific Effectiveness: In one study, the effectiveness of different reagents for stripping iron from D2EHPA followed the order: H₂C₂O₄ > NH₄HCO₃ > HCl > NaCl > NaHCO₃ > Na₂SO₃. researchgate.net
Cost-Effective Regeneration: A patented process highlights the use of a 6-30N phosphoric acid solution to effectively strip accumulated iron(III) from D2EHPA, enabling the low-cost regeneration of the extractant. google.com
Process for Extractant Recovery: Beyond stripping, processes have been developed to separate and recover the extractant itself from a spent solvent mixture. One such process uses polar solvents to remove D2EHPA from kerosene, achieving a 99% separation and 98% recovery of the D2EHPA for reuse. google.com
The long-term stability and reusability of the extractant are critical for industrial applications. Studies have demonstrated the excellent durability of these solvents. For instance, in a process for removing iron, the D2EHPA-based solvent was used for eight consecutive extraction-stripping cycles, maintaining an iron removal efficiency of over 95.4%, which confirms its high stability and potential for long-term industrial use. researchgate.net
| Extracted Metal | Stripping Agent | Stripping Efficiency | Reusability Performance | Reference |
|---|---|---|---|---|
| Iron (Fe³⁺) | 1 mol/L Oxalic Acid | >85% (single stage), 95.6% (two stages) | Not specified | mdpi.com |
| Iron (Fe³⁺) | H₂SO₄ + H₂O₂ | Not specified | >95.4% extraction maintained after 8 cycles | researchgate.net |
| Lutetium (Lu³⁺) | HCl | Easily stripped | Not specified | daneshyari.com |
| Iron (Fe³⁺) | 6-30N Phosphoric Acid | Rapid back-extraction | Enables low-cost regeneration | google.com |
Contributions of Bis 2 Ethylhexyl Amine to Materials Science and Nanotechnology
Interfacial Phenomena and Self-Assembly in Soft Matter Systems
The amphiphilic character of BEHA drives its participation in interfacial phenomena and the formation of complex, ordered structures in liquid mixtures. nih.govsigmaaldrich.com
BEHA can form nanostructured liquid mixtures when combined with other surfactants, such as bis(2-ethylhexyl)phosphoric acid (HDEHP) or octanoic acid (OA). nih.govsigmaaldrich.comnih.govresearchgate.net In these systems, acid-base interactions between the amine group of BEHA and the acidic component drive the self-assembly process. nih.govsigmaaldrich.com This leads to the formation of local polar and apolar domains, resulting in enhanced structural order. nih.govsigmaaldrich.com
For example, mixtures of BEHA and HDEHP show a significant increase in proton conductivity compared to the individual components, a property directly linked to the formation of these self-assembled nanostructures. nih.govsigmaaldrich.com Similarly, when BEHA is mixed with octanoic acid, proton transfer from the acid to the amine leads to the formation of well-defined adducts, causing a dramatic increase in electrical conductivity—by more than seven orders of magnitude—compared to the pure substances. nih.gov These findings are crucial for designing new materials with tailored charge transport properties. nih.govresearchgate.net
Below is a data table summarizing the conductivity changes in BEHA mixtures.
| Mixture Component | Molar Fraction of BEHA | Molar Fraction of Acid | Conductivity (S/cm) at 25°C |
| Pure BEHA | 1.0 | 0.0 | ~10⁻¹² |
| Pure Octanoic Acid | 0.0 | 1.0 | ~10⁻¹² |
| BEHA/Octanoic Acid Mixture | (Varies) | (Varies) | Up to ~10⁻⁵ |
Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of two immiscible liquids, like oil and water, stabilized by surfactant molecules. researchgate.net These systems are of great interest for various applications, including the synthesis of nanoparticles. researchgate.netmdpi.com
Compounds structurally similar to BEHA, particularly the anionic surfactant sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), are extensively used to create water-in-oil microemulsions. researchgate.netmdpi.comnih.gov In these systems, AOT forms reverse micelles, which are tiny droplets of water dispersed in an oil phase, encapsulated by a layer of the surfactant. researchgate.net These water pools can serve as nanoreactors for synthesizing nanoparticles with high stability, small particle size, and good monodispersity. researchgate.net The structure and dynamics of these microemulsions are influenced by factors like temperature and the concentration of the components, which in turn affect the properties of the nanomaterials synthesized within them. mdpi.comacs.org
Colloidal Systems and Stability Mechanisms
Bis(2-ethylhexyl)amine (B85733) (BEEA) plays a significant role in the formation and stabilization of colloidal systems, particularly in the synthesis of nanoparticles. Its molecular structure, featuring two bulky, non-polar 2-ethylhexyl chains attached to a nitrogen atom, imparts amphiphilic properties that are crucial for controlling particle growth and preventing aggregation.
One notable application is in the synthesis of stable, nanosized cadmium sulfide (B99878) (CdS) particles. During the formation of these nanoparticles in microemulsions, BEEA molecules can act as a capping agent. They form an oriented monolayer that chemically bonds to the surface of the CdS nanocrystals. This surface passivation prevents the uncontrolled growth and agglomeration of the particles, resulting in a colloidally stable dispersion of nanosized particles.
Furthermore, BEEA is a key component in surfactant-based liquid mixtures which exhibit complex self-assembly behaviors. chemicalbook.comsigmaaldrich.com When mixed with acidic surfactants like bis(2-ethylhexyl)phosphoric acid (HDEHP), BEEA participates in acid-base interactions that drive the formation of organized local nanostructures. nbinno.com These systems demonstrate nano-segregation, forming distinct polar and apolar domains. The specific interactions between the amine group of BEEA and the phosphate (B84403) group of HDEHP lead to enhanced structural order within the mixture, creating stable, self-assembled colloidal systems with potential for specialized applications. nbinno.com
The stability imparted by BEEA in these systems can be attributed to steric hindrance. The large, branched alkyl groups create a protective shell around the nanoparticles or self-assembled structures, presenting a physical barrier that counteracts the attractive van der Waals forces between particles, thus ensuring the long-term stability of the colloidal dispersion.
Supramolecular Assemblies and Functional Materials
The ability of this compound to engage in specific, non-covalent interactions, such as hydrogen bonding, makes it a valuable building block for the construction of supramolecular assemblies and functional materials. These organized systems can exhibit novel properties that are not present in the individual molecular components.
Development of Magnetic Field Responsive Systems
A significant advancement in functional materials has been the development of magnetic field-responsive systems using this compound. Research has demonstrated that liquid mixtures of BEEA and dibutyl phosphate (DBP) can form clear, stable, and anhydrous systems that become optically birefringent when an external magnetic field is applied. semanticscholar.orgnih.gov
This phenomenon arises from a process described as "nano-demixing" or nano-segregation. semanticscholar.org Within the liquid mixture, hydrogen bonding between the amine (BEEA) and phosphate (DBP) groups drives a self-assembly process. At specific compositions, notably at a BEEA mole fraction of approximately 0.7, this assembly leads to the formation of DBP-rich, anisotropic, closed local structures, or micelles, within the BEEA-rich medium. semanticscholar.org These nanoscale aggregates possess sufficient magnetic anisotropy to align themselves with an external magnetic field. The collective orientation of these structures throughout the fluid medium induces optical birefringence, a property where the material's refractive index depends on the polarization and propagation direction of light. semanticscholar.orgnih.gov
The dynamic features of these BEEA/DBP mixtures have been studied extensively. The system exhibits a maximum in viscosity and a minimum in molecular diffusion at a 1:1 molar composition, indicating the strong associative forces at play. semanticscholar.orgnih.gov The discovery that these simple, water-free amphiphilic mixtures can be rendered fully responsive to a magnetic field opens new avenues for designing "smart" fluids for optical and sensing applications. semanticscholar.org
| System Composition | Key Interaction | Resulting Structure | Functional Property |
| This compound (BEEA) and Dibutyl phosphate (DBP) | Hydrogen Bonding | Anisotropic, DBP-rich local aggregates | Magnetic field-induced optical birefringence |
Applications in Polymer Science and Conjugated Polymer Nanoparticles
While this compound itself is not typically used as a direct stabilizer in the formulation of conjugated polymer nanoparticles (CPNs), its structural motif—the bis(2-ethylhexyl) group—is of critical importance in this area of polymer science. Many advanced conjugated polymers, which form the core of CPNs, incorporate bulky, solubilizing side chains to overcome their inherent rigidity and tendency to aggregate, which would otherwise make them insoluble and unprocessable.
The bis(2-ethylhexyl) functional group is frequently attached to the backbone of conjugated polymers to enhance their solubility in common organic solvents. This improved processability is essential for the synthesis of the polymers themselves and for their subsequent formulation into nanoparticles.
A prominent example is the conjugated polymer Poly[2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b′]dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)] (PCPDTBT), a material investigated for organic photovoltaic and photoacoustic imaging applications. researchgate.net The presence of the two 2-ethylhexyl groups on the cyclopenta-dithiophene monomer unit makes the resulting polymer soluble, enabling its use in creating CPNs through methods like nanoprecipitation or miniemulsion. nih.govresearchgate.net These nanoparticles are then typically stabilized in aqueous solutions by other amphiphilic molecules, such as phospholipids (B1166683) or block copolymers. researchgate.net
Therefore, the contribution of the bis(2-ethylhexyl) structure is foundational; it enables the very synthesis and processing of high-performance conjugated polymers that are later assembled into functional nanomaterials for applications in bioimaging, sensing, and electronics. nih.govnih.gov
| Polymer Name (Acronym) | Role of Bis(2-ethylhexyl) Group | Application of Polymer/Nanoparticles |
| Poly[2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b′]dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)] (PCPDTBT) | Provides solubility in organic solvents, enabling synthesis and processing. | Organic photovoltaics, photoacoustic imaging, near-infrared absorbing nanoparticles. |
Corrosion Inhibition Mechanisms and Performance of Bis 2 Ethylhexyl Amine and Its Derivatives
Adsorption Mechanisms on Metal Surfaces
The primary mechanism by which organic compounds like bis(2-ethylhexyl)amine (B85733) inhibit corrosion is through adsorption onto the metal surface, creating a protective film. mdpi.com This process can involve physical and/or chemical interactions, leading to the formation of a barrier that isolates the metal from aggressive species.
The interaction between an inhibitor molecule and a metal surface can be broadly categorized as physisorption or chemisorption.
Physical Adsorption (Physisorption): This type of adsorption involves electrostatic forces between the inhibitor molecules and the charged metal surface. mdpi.com These forces include van der Waals forces and dipole interactions. researchgate.net In aqueous solutions, the metal surface may possess a charge, which can attract the charged inhibitor molecules. Physisorption is generally a weaker and reversible process. researchgate.net For this compound, the nitrogen atom's lone pair of electrons can become protonated in acidic media, leading to a positively charged species that can be electrostatically attracted to a negatively charged metal surface (e.g., steel in HCl).
Chemical Adsorption (Chemisorption): This process involves the formation of a chemical bond between the inhibitor and the metal surface through charge sharing or charge transfer. mdpi.commdpi.com The lone pair of electrons on the nitrogen atom of the amine group in this compound can be shared with the vacant d-orbitals of iron atoms, forming a coordinate covalent bond. This type of interaction is much stronger and more stable than physisorption, leading to the formation of a robust protective layer. mdpi.com Often, the adsorption of corrosion inhibitors involves a combination of both physical and chemical interactions. mdpi.comresearchgate.net
The effectiveness of an inhibitor is directly related to its ability to cover the metal surface and form a stable, protective film. mdpi.com The molecular structure of this compound is particularly well-suited for this purpose. It consists of a polar head (the amine group) and two large, non-polar hydrocarbon tails (the 2-ethylhexyl groups). nbinno.com
The polar amine group serves as the anchoring point, adsorbing onto the metal surface via the mechanisms described above. Once anchored, the two bulky and hydrophobic 2-ethylhexyl chains are oriented away from the surface. nbinno.com These long alkyl chains create a dense, non-polar layer that acts as a physical barrier. nih.gov This barrier displaces water and blocks the diffusion of corrosive species, such as chloride ions and dissolved oxygen, to the metal surface, thereby stifling the corrosion reactions. nih.gov The significant surface area covered by the large alkyl groups enhances the stability and effectiveness of this protective film.
Electrochemical Characterization of Inhibition Efficiency
Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed insights into the inhibitor's mechanism and efficiency.
Potentiodynamic polarization is a technique used to study the kinetics of anodic and cathodic corrosion reactions. By polarizing the metal sample and measuring the resulting current, key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. mdpi.com A decrease in the corrosion current density in the presence of an inhibitor signifies a reduction in the corrosion rate.
The inhibitor's effect on the anodic and cathodic branches of the polarization curve indicates its mechanism. If an inhibitor primarily affects the cathodic reaction, it is a cathodic inhibitor; if it affects the anodic reaction, it is an anodic inhibitor. If both reactions are suppressed, it is classified as a mixed-type inhibitor. researchgate.net For amine-based inhibitors like this compound, they often act as mixed-type inhibitors by adsorbing onto the surface and blocking both anodic metal dissolution and cathodic hydrogen evolution or oxygen reduction reactions.
The inhibition efficiency (IE%) can be calculated from the icorr values using the following equation:
IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
Table 1: Representative Potentiodynamic Polarization Data for a Corrosion Inhibitor This table presents illustrative data to demonstrate the typical results of such a study.
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | -450 | 150 | 70 | 120 | - |
| Inhibitor A | -435 | 30 | 68 | 115 | 80.0 |
| Inhibitor B | -420 | 15 | 65 | 110 | 90.0 |
As shown in the representative data, the addition of an inhibitor leads to a significant decrease in corrosion current density (icorr), indicating effective corrosion protection.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides information about the resistance and capacitance of the metal-electrolyte interface. vlci.biz The data is often presented as Nyquist plots, where a larger semicircle diameter corresponds to a higher corrosion resistance.
Key parameters obtained from EIS analysis include:
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value indicates a slower corrosion process and better inhibition. researchgate.net The formation of a protective inhibitor film on the metal surface increases the resistance to charge transfer.
Double-Layer Capacitance (Cdl): This relates to the capacitance of the electrical double layer at the metal-solution interface. The Cdl value tends to decrease in the presence of an inhibitor because the adsorption of organic molecules displaces water molecules and decreases the local dielectric constant of the interface. researchgate.net
The inhibition efficiency (IE%) can also be calculated from the Rct values:
IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data This table presents illustrative data to demonstrate the typical results of such a study.
| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 250 | 200 | - |
| Inhibitor A | 1500 | 50 | 83.3 |
| Inhibitor B | 3000 | 35 | 91.7 |
The illustrative data demonstrates that with increasing inhibitor concentration, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases, confirming the formation of an effective insulating layer on the metal surface.
Structure-Activity Relationships in Corrosion Inhibition
The relationship between the molecular structure of an organic compound and its corrosion inhibition efficiency is a critical aspect of inhibitor design. For this compound, several structural features are key to its performance.
The Amine Functional Group: The nitrogen atom in the secondary amine group is the primary active center. Its lone pair of electrons allows for strong adsorption onto the metal surface through the formation of coordinate bonds. mdpi.com This establishes the initial and crucial link between the inhibitor and the metal.
Hydrophobic Alkyl Chains: The two long, branched 2-ethylhexyl chains are fundamental to the compound's effectiveness. nbinno.com Their large size provides extensive surface coverage after the amine group has anchored the molecule. The branched nature of the chains creates significant steric hindrance, which enhances the packing density of the protective film, making it more difficult for corrosive species to penetrate. nbinno.com Furthermore, the hydrophobicity of these chains repels water from the metal surface, a key factor in preventing aqueous corrosion. mdpi.com
In essence, the structure of this compound provides both a strong anchoring mechanism via its nitrogen atom and a robust, water-repellent physical barrier due to its large, branched hydrocarbon chains. This combination leads to a high degree of surface protection and efficient corrosion inhibition.
Surface and Interfacial Chemistry of Bis 2 Ethylhexyl Amine: Surfactant and Emulsification Perspectives
Emulsifying Properties and Emulsion System Stability
Bis(2-ethylhexyl)amine (B85733) is recognized for its utility as an intermediate in the production of emulsifiers. Its inherent molecular structure, featuring two branched 2-ethylhexyl chains, provides substantial steric hindrance and a nonpolar character, making it sparingly soluble in water but readily miscible with a majority of organic solvents. This solubility profile is a key determinant of its capabilities in emulsification processes. While BEA itself is not typically used as a primary emulsifier, its derivatives, particularly its salts, are effective in stabilizing emulsions.
The stability of an emulsion is a critical parameter, often assessed by measuring droplet size distribution over time and observing phenomena such as creaming or coalescence. For emulsions stabilized by surfactants derived from BEA, the stability is influenced by factors including the concentration of the emulsifier, the nature of the oil and aqueous phases, and the presence of other electrolytes or amphiphiles.
Detailed studies on the stability of emulsion systems specifically utilizing simple this compound salts as the primary emulsifier are not extensively documented in publicly available literature. However, the principles of emulsion science suggest that the bulky, branched alkyl groups of BEA-derived surfactants would create a steric barrier at the oil-water interface, hindering droplet coalescence and thereby contributing to emulsion stability. The effectiveness of these surfactants would be dependent on their ability to sufficiently lower the interfacial tension and form a robust interfacial film. Further research quantifying parameters like creaming index and droplet size evolution in BEA-stabilized emulsions would be beneficial for a comprehensive understanding.
Interfacial Tension Reduction and Surface Activity
The performance of this compound as a surfactant intermediate is directly linked to its influence on interfacial tension. The molecular structure of BEA, with its significant hydrophobicity, is a key factor in its surface activity. When incorporated into surfactant molecules, the two branched ethylhexyl chains play a crucial role in the molecule's ability to orient itself at an interface and reduce the interfacial tension between two immiscible phases, such as oil and water.
The surface activity of surfactants is a concentration-dependent property. As the concentration of a surfactant increases, the interfacial tension decreases until the critical micelle concentration (CMC) is reached, at which point the interface becomes saturated with surfactant molecules and the interfacial tension remains relatively constant. The specific values of interfacial tension reduction and the CMC would be characteristic of the particular surfactant derivative of BEA being studied.
Formation and Properties of Ammonium (B1175870) Salts as Surfactants
This compound, as a secondary amine, can be readily converted into various ammonium salts through reaction with acids or quaternizing agents. These salts, which possess a positively charged nitrogen atom, can function as cationic surfactants. The formation of such a salt introduces a hydrophilic head group to the otherwise hydrophobic BEA molecule, creating an amphiphilic structure that is essential for surfactant activity.
For example, the reaction of this compound with an acid, such as hydrochloric acid (HCl), would result in the formation of bis(2-ethylhexyl)ammonium chloride. This salt would have a cationic head group (the ammonium ion) and a large, branched hydrophobic tail (the two ethylhexyl groups).
The properties of these ammonium salts as surfactants are determined by the balance between the hydrophilic head and the hydrophobic tail. The bulky and branched nature of the bis(2-ethylhexyl) groups would influence the packing of the surfactant molecules at interfaces and in micelles. This can affect key surfactant properties such as the critical micelle concentration (CMC), the surface tension at the CMC, and the Krafft temperature.
While specific experimental data for the surfactant properties of simple bis(2-ethylhexyl)ammonium salts are not extensively reported, related compounds have been studied. For instance, a catanionic surfactant, didodecyldimethylammonium (B1216837) bis(2-ethylhexyl)sulfosuccinate, is formed from the interaction of a positively charged surfactant and a negatively charged surfactant containing a bis(2-ethylhexyl) group. This demonstrates the utility of the bis(2-ethylhexyl) moiety in creating surface-active salts. Furthermore, research on ammonium bis(ethylhexyl) phosphate (B84403) has shown its effectiveness as a surfactant in stabilizing microemulsions. These examples underscore the potential of this compound as a platform for developing a range of cationic surfactants with tailored properties.
Interaction with Other Amphiphilic Compounds in Mixed Systems
The behavior of this compound in the presence of other amphiphilic compounds has been the subject of research, revealing complex interactions that lead to the formation of self-assembled structures. These interactions are often driven by acid-base chemistry, where BEA acts as a proton acceptor.
A notable example is the mixture of this compound (BEEA) and octanoic acid (OA). nbinno.comresearchgate.net In these systems, a proton transfer occurs from the acidic octanoic acid to the basic BEA, resulting in the formation of stoichiometrically well-defined adducts. researchgate.net This acid-base interaction leads to the formation of supramolecular aggregates, which in turn causes a slowing down of the molecular dynamics within the mixture. nbinno.comresearchgate.net The physicochemical properties of these mixtures, such as viscosity and conductivity, show significant deviations from ideal behavior, reflecting the formation of these local structures. nbinno.com Interestingly, while both pure BEA and pure octanoic acid have very low electrical conductivity, their mixtures exhibit a dramatically enhanced conductivity, which is composition-dependent. researchgate.net This is attributed to the charge carriers generated through the proton transfer process. researchgate.net
Similarly, studies on mixtures of this compound and bis(2-ethylhexyl)phosphoric acid (HDEHP) have shown that acid-base interactions between the amine and the phosphoric acid drive the formation of local nanostructures. nih.gov These mixtures also exhibit enhanced proton conductivity compared to the pure components. nih.gov The inclusion of lithium salts in these BEA/HDEHP mixtures has also been investigated, demonstrating that these systems can act as solvent media for lithium ions, with the dynamics of the system being influenced by the interactions between the lithium ions and the surfactant molecules.
These findings highlight that the interactions of this compound with other amphiphilic compounds are not merely simple mixing but can lead to the formation of new, organized structures with emergent properties.
Advanced Chemical Processes and Diverse Applications of Bis 2 Ethylhexyl Amine
Role in Lubricant and Hydraulic Fluid Formulations
Bis(2-ethylhexyl)amine (B85733) is a significant component in the formulation of advanced lubricants and hydraulic fluids. Its primary function is not typically as a base oil, but as a versatile additive or an intermediate in the synthesis of multifunctional additives. atamanchemicals.combaischem.com The incorporation of this compound and its derivatives into these fluids is aimed at enhancing performance, extending service life, and protecting equipment components from degradation. baischem.com It is particularly valued for its contribution to inhibiting corrosion and improving the oxidative stability of the fluids. baischem.com
As an intermediate, it is a key precursor for the production of specialized corrosion inhibitors and other performance chemicals. atamanchemicals.com The branched alkyl chains of the 2-ethylhexyl groups provide excellent solubility in hydrocarbon-based oils, which is a critical characteristic for a lubricant additive to ensure it remains homogenously mixed and effective throughout the fluid's operational lifespan.
Mechanisms of Improved Performance (e.g., wear resistance, oxidation resistance)
The mechanisms through which this compound derivatives enhance lubricant and hydraulic fluid performance are multifaceted, primarily revolving around mitigating wear and chemical degradation.
Oxidation Resistance: this compound is used to synthesize more complex antioxidant additives. A notable example is its use in creating tolyltriazole-derived Mannich bases. These compounds function as multifunctional antioxidants and metal deactivators. By neutralizing oxidative precursors and passivating metal surfaces that can catalyze oxidation, these additives significantly slow down the chemical degradation of the lubricant, preventing the formation of sludge, varnish, and corrosive acids.
Wear and Corrosion Resistance: As a corrosion inhibitor, this compound and its derivatives function by forming a protective film on metal surfaces. baischem.com This molecular layer acts as a barrier, preventing corrosive agents present in the fluid from reaching the metal. This is crucial in hydraulic systems and engines where moisture and acidic byproducts can cause significant damage to iron, steel, and copper components. By preventing this corrosive wear, the structural integrity of the machinery is maintained, and its operational life is extended. The amine's basicity allows it to neutralize acidic compounds that may form during fluid degradation, further contributing to corrosion control. baischem.com
Intermediate in Complex Organic Synthesis
This compound is a valuable chemical intermediate due to the reactivity of its secondary amine group combined with the steric and solubility characteristics imparted by its two 2-ethylhexyl chains. atamanchemicals.combaischem.com Its nucleophilic nature allows it to participate in a variety of chemical reactions, including alkylation and acylation, making it a foundational molecule for producing more complex chemicals. baischem.comunilongmaterial.com
Synthesis of Pharmaceuticals, Dyes, and Pesticides
This compound is cited by chemical industry suppliers as a versatile intermediate for the synthesis of various organic compounds, including active ingredients and precursors for pharmaceuticals, dyes, and pesticides. atamanchemicals.combaischem.comindiamart.comechemi.com
Pharmaceuticals: The compound is listed as an intermediate for pharmaceutical synthesis, where it can be incorporated into larger, more complex molecules. indiamart.comechemi.comyacooscience.com Its role is typically to introduce a specific lipophilic, secondary amine moiety into the final structure.
Dyes: In the dye industry, it serves as a precursor for certain dye molecules. atamanchemicals.combaischem.com Amines are fundamental components in the synthesis of many classes of dyes, often by reacting with other aromatic or heterocyclic structures to form the final chromophore.
Pesticides: The compound is also identified as an intermediate in the production of pesticides. baischem.comlookchem.com The structural features of this compound can be used to build active pesticide molecules, contributing to their efficacy and physical properties.
Precursor for Polycondensation Products and Polymers
While not a primary monomer in large-scale polymer production, this compound has been identified in patent literature as a component or catalyst in specialized polymer applications. Its bifunctional nature (two hydrogen atoms on the nitrogen in principle, though sterically hindered) or its catalytic activity makes it suitable for certain polymerization processes.
Catalyst in Polymer Curing: It is listed as a potential amine catalyst for preparing composite membranes, where it would facilitate polymerization and cross-linking reactions. google.com
Component in Polycarbonate Synthesis: In the preparation of high-functionality or hyperbranched polycarbonates, this compound is mentioned as one of many possible secondary amines that can be used in the synthesis process. google.comgoogleapis.com
Polymer Additive Intermediate: The amine can be used to synthesize additives for polymers, which are then incorporated into a larger polymer matrix to modify its properties. googleapis.com
Phase Transfer Catalysis Utilizing Quaternary Ammonium (B1175870) Derivatives
A significant application of this compound is in the field of phase transfer catalysis (PTC) through its conversion into quaternary ammonium salts. unilongmaterial.com A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. This is particularly useful for reactions where the reactants are insoluble in each other's phases, such as an aqueous phase and an organic phase.
By reacting this compound with alkylating agents (e.g., alkyl halides), quaternary ammonium salts are formed. An example is the bis(2-ethylhexyl)dimethylammonium ([BEDMA]+) cation. researchgate.net The resulting salt possesses a positively charged nitrogen center and the long, branched alkyl chains from the original amine. This structure gives the cation both hydrophilic (the charge) and lipophilic (the alkyl chains) characteristics. This amphipathic nature allows it to pair with an anion (like hydroxide (B78521) or cyanide) from an aqueous phase, transport it into an organic phase to react with an organic substrate, and then return to the aqueous phase to repeat the cycle. These quaternary ammonium derivatives are noted for their stability, even in strongly alkaline conditions, which is a valuable property for many PTC-driven reactions. researchgate.net
Applications in Ionic Liquid Chemistry
This compound is a key building block in the synthesis of both protic and aprotic ionic liquids (ILs). researchgate.netutp.edu.myrsc.org Ionic liquids are salts with melting points below 100°C, and they are explored as designer solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties.
Protic Ionic Liquids (PILs): These are formed through a simple Brønsted acid-base neutralization reaction. This compound, acting as a Brønsted base, can be reacted directly with various Brønsted acids (e.g., methanesulfonic acid, trifluoroacetic acid) to form a salt via proton transfer. rsc.org The resulting PIL consists of the bis(2-ethylhexyl)ammonium cation and the conjugate base of the acid. These PILs have been investigated for applications as thermoelectrochemical materials. rsc.org
Aprotic Ionic Liquids (AILs): These are synthesized by creating a quaternary ammonium cation from this compound, which is then paired with a desired anion. For example, the bis(2-ethylhexyl)dimethylammonium ([BEDMA]+) cation has been synthesized and combined with a wide range of anions (e.g., chloride, nitrate (B79036), acetate, tosylate) to produce a family of ionic liquids. researchgate.net
Specialized Applications: Research has demonstrated the synthesis of bis(2-ethylhexyl)ammonium-based ionic liquids specifically for the purpose of dissolving biomass like cellulose (B213188), highlighting their potential as green solvents in biorefining processes. utp.edu.my Another study investigated the formation of an ionic liquid from the reaction of this compound with diphenyl phosphate (B84403), noting the mixture's interesting optical birefringence properties when subjected to a magnetic field. doi.org
Interactive Data Table: Properties of Synthesized Ionic Liquids
The following table summarizes properties of various ionic liquids synthesized using this compound as a precursor, as described in scientific literature.
| Ionic Liquid Cation | Counter Anion | Type | Reported Application/Property |
| Bis(2-ethylhexyl)ammonium | Methanesulfonate (MS) | Protic | Low melting point (-11.2 °C), Thermoelectric materials rsc.org |
| Bis(2-ethylhexyl)ammonium | Trifluoroacetate (TFA) | Protic | High melting point (49.2 °C), Thermoelectric materials rsc.org |
| Bis(2-ethylhexyl)ammonium | Tosylate | Protic | Melting point of 24.9 °C, Thermoelectric materials rsc.org |
| Bis(2-ethylhexyl)dimethylammonium | Chloride, Bromide, Iodide | Aprotic | Base stable, Room-temperature ILs researchgate.net |
| Bis(2-ethylhexyl)dimethylammonium | Acetate, Formate, Nitrate | Aprotic | Base stable, Water soluble ILs researchgate.net |
| Bis(2-ethylhexyl)ammonium-based | Not specified | Protic | Dissolution of cellulose utp.edu.my |
| Bis(2-ethylhexyl)ammonium | Diphenyl phosphate | Protic | Magnetically-induced optical birefringence doi.org |
Synthesis of Bis(2-ethylhexyl)ammonium-Based Ionic Liquids
The synthesis of ionic liquids (ILs) incorporating the bis(2-ethylhexyl)ammonium cation is primarily achieved through a straightforward acid-base neutralization reaction. This method involves combining this compound, which acts as the base, with a selected acid that provides the corresponding anion. The versatility of this approach allows for the creation of a wide array of ionic liquids with tailored properties by simply varying the anionic component.
One common synthetic route involves the reaction of this compound with carboxylic acids of varying chain lengths. For example, protic ionic liquids (PILs) have been successfully synthesized by reacting bis-(2-ethylhexyl)amine ([BEHA]) with pentanoic acid, hexanoic acid, and heptanoic acid in a 1:1 molar ratio. nih.govmdpi.com This reaction is typically conducted with continuous stirring for 24 hours to ensure complete neutralization and formation of the desired ionic liquid, such as bis-(2-ethylhexyl)ammonium pentanoate ([BEHA][C5]), bis-(2-ethylhexyl)ammonium hexanoate (B1226103) ([BEHA][C6]), and bis-(2-ethylhexyl)ammonium heptanoate (B1214049) ([BEHA][C7]). nih.gov
Another synthetic pathway involves the use of different types of acids to introduce alternative anions. For instance, novel ionic liquids have been prepared using bis-2(ethylhexyl)ammonium as the cation with anions like dimethylsulfate, trimethylphosphate, diethylsulfate, and triethylphosphate. utp.edu.my The resulting products are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infra-Red (FTIR) spectroscopy to confirm their chemical structures. nih.govutp.edu.my
Functional Properties of Ionic Liquids for Specific Chemical Transformations
The functional properties of bis(2-ethylhexyl)ammonium-based ionic liquids are directly influenced by the nature of the anion paired with the cation. These properties, including thermal stability, viscosity, and density, determine their suitability for specific applications such as carbon dioxide capture and biomass dissolution. nih.govutp.edu.my
Thermal analysis of several bis-(2-ethylhexyl)ammonium ([BEHA]) based protic ionic liquids (PILs) has shown them to possess high thermal decomposition temperatures, often greater than 416K. nih.gov This indicates good thermal stability, which is a desirable characteristic for industrial applications. Additionally, these PILs exhibit a glass transition temperature (Tg), which is associated with low cohesive energy, contributing to favorable physicochemical properties like low viscosity and high ionic conductivity. nih.gov The table below summarizes key properties of selected [BEHA]-based PILs.
| Ionic Liquid | Anion | Thermal Decomposition Temp. (Td) | Melting Temp. (Tm) | CO2 Absorption (mol fraction at ~29 bar) |
|---|---|---|---|---|
| [BEHA][C5] | Pentanoate | > 416 K | -68.34 °C to -66.69 °C | Data not specified |
| [BEHA][C6] | Hexanoate | > 416 K | -68.34 °C to -66.69 °C | Data not specified |
| [BEHA][C7] | Heptanoate | > 416 K | -68.34 °C to -66.69 °C | ~0.78 |
Research has demonstrated the potential of these ionic liquids in CO2 absorption. Studies show that the absorption capacity increases with the alkyl chain length of the carboxylate anion, with bis-(2-ethylhexyl)ammonium heptanoate ([BEHA][C7]) exhibiting the highest uptake. nih.gov The proposed mechanism for CO2 absorption is an interaction between the gas molecule and the basic anion of the ionic liquid. nih.govmdpi.com Furthermore, the application of bis-2(ethylhexyl)ammonium based ILs has been explored for the dissolution of biomass, such as cellulose, which is a critical step in the production of biofuels like ethanol. utp.edu.my
Potential in Advanced Battery Technologies (e.g., Lithium Ion Mobility)
Mixtures containing this compound have been investigated as potential solvent media for lithium-ions, showing promise for applications in advanced battery technologies. researchgate.netnih.gov Specifically, binary liquid mixtures of this compound (BEEA) and bis(2-ethylhexyl)phosphoric acid (HDEHP) have been studied as electrolytes for lithium salts like lithium trifluoromethanesulfonate (B1224126) (LiT). nih.gov
These surfactant-based liquid mixtures can exhibit nanosegregation, forming polar domains where lithium salts can be dissolved and confined. nih.gov Investigations into the mobility of lithium ions within these systems have revealed that the diffusion of Li+ is closely linked to the molecular mobility of the solvent medium, indicating an electrostatic interaction between the lithium ions and the phosphate groups of HDEHP. researchgate.net
A significant finding is the decoupling of lithium-ion conduction from the bulk properties of the medium. nih.gov Despite the confinement of lithium ions within the polar domains of the BEEA/HDEHP structure, Li+ conduction is not strongly dependent on the composition of the mixture. This is attributed to a potential field-induced hopping mechanism, which allows the lithium ions to move independently of the structural and dynamical characteristics of the surrounding liquid. nih.gov This decoupling is a highly desirable feature for an electrolyte, as it suggests that high ionic conductivity can be maintained even in a viscous medium. nih.gov
The table below presents data on the activation energy for lithium diffusion and conductivity in these systems.
| System | Parameter | Observation |
|---|---|---|
| (x) BEEA / (1-x) HDEHP / LiT | Li+ Diffusion | Trend is similar to and of the same order of magnitude as the diffusion of surfactant molecules. researchgate.net |
| (x) BEEA / (1-x) HDEHP / LiT | Li+ Conduction | Scarcely dependent on the medium composition. nih.gov |
| (x) BEEA / (1-x) HDEHP / LiT | Conduction Mechanism | Attributed to a field-induced hopping decoupled from the medium's dynamics. nih.gov |
Environmental Fate and Toxicological Mechanisms of Bis 2 Ethylhexyl Amine
Environmental Degradation Pathways
The environmental persistence and transformation of Bis(2-ethylhexyl)amine (B85733) are governed by several key processes. These pathways determine the compound's fate and potential for exposure in various environmental compartments.
Hydrolysis and Radiolysis of Derived Compounds
This compound is a known degradation product of other more complex compounds, particularly in environments subjected to high radiation. Research into the radiolytic degradation of monoamides used in nuclear fuel reprocessing provides a clear example.
Studies on di-2-ethylhexyl-isobutyramide (DEHiBA), a branched-chain monoamide, have shown that it undergoes degradation when exposed to gamma irradiation. The primary degradation products are formed through the cleavage of specific chemical bonds within the molecule. The most abundant compounds generated from this radiolysis are this compound and mono-ethylhexyl-isobutyramide. This indicates that the cleavage of the C(carbonyl)–N and C(ethylhexyl)–N bonds is a significant pathway. The presence of acid can influence these pathways, favoring the cleavage of the C(carbonyl)-N bond. Traces of this compound have also been detected in non-irradiated samples of related compounds, suggesting it can be present as an impurity from the initial synthesis process.
Table 1: Radiolytic Degradation Products of Di-2-ethylhexyl-isobutyramide (DEHiBA)
| Parent Compound | Degradation Process | Key Degradation Products | Cleaved Bond |
| Di-2-ethylhexyl-isobutyramide (DEHiBA) | Gamma Radiolysis | This compound | C(carbonyl)–N |
| Di-2-ethylhexyl-isobutyramide (DEHiBA) | Gamma Radiolysis | Mono-ethylhexyl-isobutyramide | C(ethylhexyl)–N |
Biodegradation Studies
Phototransformation in Air, Water, and Soil
Information regarding the phototransformation of this compound is limited. Photolysis, or the breakdown of compounds by light, is a significant degradation pathway for many organic chemicals in the environment. However, specific experimental studies quantifying the rates and products of this compound phototransformation in air, water, or on soil surfaces have not been identified in the current body of research. As with biodegradation, studies on the photolysis of Bis(2-ethylhexyl)phthalate (DEHP) are available but are not applicable to the amine compound.
Toxicological Mechanisms at the Molecular and Cellular Level
The toxicity of this compound is characterized by its direct, damaging effects on biological tissues at the cellular level.
Irritation Mechanisms (Skin, Eye)
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage. nih.govalkylamines.com The mechanism of irritation is a direct chemical injury to the tissues. Upon contact with skin or eyes, the compound's chemical reactivity leads to the destruction of cellular structures. This corrosive action results in cell death and inflammation, manifesting as severe irritation, burns, and potentially irreversible tissue damage. nih.gov It is known to be irritating to mucous membranes as well. alkylamines.com
Mutagenicity Assessments (e.g., Salmonella/microsome assay)
Mutagenicity assessments are crucial for determining a chemical's potential to cause genetic mutations, which can be a precursor to cancer. The bacterial reverse mutation assay, commonly known as the Ames test or Salmonella/microsome assay, is a standard method for this purpose. nih.gov This assay uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. A substance is considered mutagenic in this test if it causes the bacteria to revert to a state where they can produce their own histidine, allowing them to grow on a histidine-free medium. cambridgemedchemconsulting.com
Despite the widespread use of this assay, a specific mutagenicity assessment for this compound using the Salmonella/microsome assay was not found in the reviewed literature. Studies conducted on Bis(2-ethylhexyl)phthalate (DEHP) have shown it to be non-mutagenic in the Ames test. nih.gov However, due to the structural differences between the phthalate and the amine, these results cannot be used to infer the mutagenic potential of this compound. Therefore, there is currently a lack of data on whether this compound possesses mutagenic properties.
Table 2: Summary of Toxicological Endpoints for this compound
| Toxicological Endpoint | Finding | Mechanism |
| Skin Irritation | Causes severe skin burns nih.gov | Corrosive chemical action on skin cells |
| Eye Irritation | Causes serious eye damage nih.gov | Corrosive chemical action on eye tissues |
| Mutagenicity (Ames Test) | Data not available | Not applicable |
Bioaccumulation and Environmental Transport Studies
The environmental fate of this compound is influenced by its physical and chemical properties. It is characterized by low water solubility, which has significant implications for its transport and distribution in the environment thermofisher.com.
Due to its low water solubility, this compound is considered not likely to be mobile in the environment thermofisher.com. Spillage is unlikely to penetrate the soil, and if released into water, the product is insoluble and will float thermofisher.com. This suggests that the primary mode of environmental transport would not be through aqueous systems.
Table 2: Environmental Hazard Information for this compound
| Environmental Hazard Classification | Key Properties Affecting Environmental Fate | Reference |
| Very toxic to aquatic life with long lasting effects | Low water solubility, likely to be persistent | chemicalbook.comthermofisher.com |
| Not likely mobile in the environment | Low water solubility, spillage unlikely to penetrate soil | thermofisher.com |
This table summarizes the environmental hazard information for this compound based on safety data sheet classifications.
Q & A
Q. What are the recommended methods for synthesizing Bis(2-ethylhexyl)amine in laboratory settings?
this compound is typically synthesized via alkylation of primary or secondary amines. A common approach involves reacting 2-ethylhexanol with ammonia or a primary amine under catalytic conditions. For example, alkylation of hexan-2-amine with 2-ethylhexyl halides in the presence of a base (e.g., NaOH) yields the target compound. Reaction conditions (temperature: 80–120°C, solvent: toluene) and stoichiometric ratios (1:2 amine-to-alkylating agent) are critical for maximizing yield . Purity can be confirmed via gas chromatography (GC) with flame ionization detection, as noted in industrial-grade syntheses .
Q. What safety precautions are essential when handling this compound?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation exposure (vapor pressure: ~0.1 mmHg at 25°C) .
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye irritation .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at ≤25°C, away from oxidizers (e.g., peroxides) due to incompatibility risks .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers characterize the purity and structural integrity of this compound?
- GC-MS : Quantify purity (>97% as per industrial standards) and detect volatile impurities .
- NMR Spectroscopy : ¹H NMR (δ 0.8–1.6 ppm for alkyl chains; δ 2.6–2.8 ppm for NH proton) and ¹³C NMR confirm branching and amine functionality .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1460 cm⁻¹ (C-N bend) validate amine groups .
Advanced Research Questions
Q. How does this compound interact with phosphate derivatives in coordination chemistry?
DFT studies reveal spontaneous proton transfer from dibutyl phosphate to this compound, forming stable ion pairs with zero activation energy. This interaction is critical in solvent extraction systems for metal ion recovery (e.g., Al³⁺, Fe³⁺). Researchers should optimize molar ratios (amine:phosphate = 1:1 to 2:1) and solvent polarity (e.g., kerosene) to enhance complex stability .
Q. What analytical challenges arise when quantifying this compound in complex mixtures?
Co-elution with structurally similar amines (e.g., 2-ethylhexylamine) in GC can skew results. Mitigation strategies include:
- Derivatization : Use trifluoroacetic anhydride to enhance chromatographic resolution.
- Indicator-Based Titration : Bromocresol green (pH 3.8–5.4) for endpoint detection in acid-base titrations, though interference from acidic contaminants requires pre-purification .
- HPLC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization for high specificity (LOD: ~0.1 ppm) .
Q. What role does this compound play in the synthesis of agrochemicals and pharmaceuticals?
As a versatile intermediate:
- Agrochemicals : Facilitates synthesis of herbicides (e.g., via Ullmann coupling) and fungicides by acting as a nucleophile in SN2 reactions. Reaction with chloroacetophenones yields bioactive amides .
- Pharmaceuticals : Used in API synthesis (e.g., antimalarials) through reductive amination or Michael addition. For example, coupling with ketones under H₂/Pd-C yields secondary amines with >80% efficiency .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported toxicity data for this compound?
While some SDS reports classify it as non-toxic to aquatic organisms (EC50 >100 mg/L) , others note mild ecotoxicity (LC50: 50–100 mg/L for Daphnia magna). Resolve contradictions by:
- Standardizing Test Organisms : Use OECD guidelines (e.g., Test No. 202) for consistency.
- Evaluating Metabolites : Degradation products (e.g., 2-ethylhexanol) may contribute to toxicity .
Q. Why do solvent extraction efficiencies vary across studies using this compound?
Efficiency depends on:
- pH : Optimal extraction of metals (e.g., Cu²⁺) occurs at pH 5–6 due to amine protonation.
- Counter-Ion Choice : Nitrate systems outperform sulfates due to weaker ion pairing .
- Temperature : Higher temperatures (≥40°C) reduce viscosity, improving mass transfer but risking thermal degradation .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing experimental data involving this compound?
- ANOVA : Compare extraction efficiencies across multiple solvent systems (e.g., toluene vs. hexane).
- Regression Modeling : Correlate amine concentration with reaction yield (e.g., linear fit for alkylation kinetics) .
- Uncertainty Quantification : Report confidence intervals (95%) for GC-MS purity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
